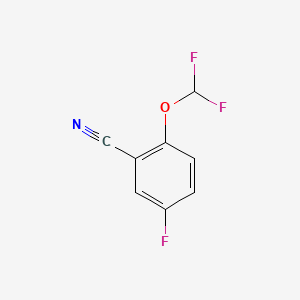
3-Chloro-4-fluoro-N-phenethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photodehalogenation Studies
Research has shown that photodehalogenation of chloro or fluorobenzene derivatives, such as 3-Chloro-4-fluoro-N-phenethylaniline, can generate triplet and singlet phenyl cations, potentially leading to different chemical products. This process involves exploring the direct effect of substituents, with findings indicating that certain groups, like SiMe3 and SnMe3, do not significantly alter the photophysics or primary dehalogenation of these compounds. The stabilization effect of these groups has been observed, impacting the chemical output and highlighting the photostabilizing potential for designing less phototoxic drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Synthesis of Aryl- and Alkylanilines
Another study discusses the smooth synthesis of aryl- and alkylanilines through the photoheterolysis of haloanilines, including this compound, in the presence of aromatics and alkenes. This method efficiently produces β-chloroalkylanilines, stilbenes, or allylanilines depending on the structure of the alkene used (Fagnoni, Mella, & Albini, 1999).
Formation of Phenonium Ions
Research on the addition of phenyl cations to alkenes reveals that beta-aminoalkylanilines can be efficiently obtained by irradiating this compound in the presence of alkenes and amines. This process involves photoheterolysis and the subsequent trapping of phenonium cations, indicating potential applications in organic synthesis (Guizzardi, Mella, Fagnoni, & Albini, 2003).
Fluorimetric Determination of Secondary Amino Acids
A study on the fluorimetric determination of secondary amino acids used derivatives like this compound. The research highlighted the superior reactivity and fluorescence yield of these derivatives, providing insights into biochemical analysis methods (Imai & Watanabe, 1981).
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c15-13-10-12(6-7-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQQPRRJBRWVNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














